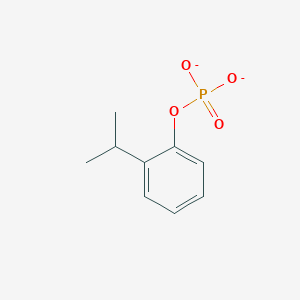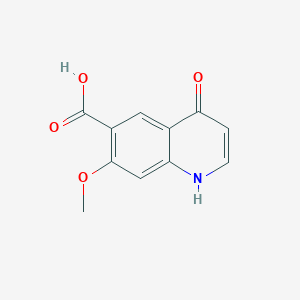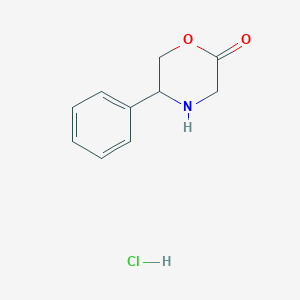
2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol typically involves the condensation of 2-aminothiophenol with a suitable aldehyde or ketone, followed by cyclization to form the benzothiazole ring. The introduction of the dodecyl and methyl groups can be achieved through alkylation reactions. Common reagents used in these reactions include alkyl halides and strong bases such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The benzothiazole ring can be reduced under specific conditions to yield dihydrobenzothiazoles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or other functional groups onto the phenol ring.
Aplicaciones Científicas De Investigación
2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties.
Mecanismo De Acción
The mechanism of action of 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the benzothiazole ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(2H-Benzothiazol-2-yl)phenol: Lacks the dodecyl and methyl groups, resulting in different chemical properties and applications.
2-(2H-Benzothiazol-2-yl)-4-methylphenol: Similar structure but without the dodecyl group, affecting its solubility and reactivity.
2-(2H-Benzothiazol-2-yl)-6-(dodecyl)phenol: Lacks the methyl group, which can influence its chemical behavior and applications.
Uniqueness
The presence of both dodecyl and methyl groups in 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol imparts unique solubility, stability, and reactivity characteristics. These features make it a valuable compound for various scientific and industrial applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C26H37NOS |
|---|---|
Peso molecular |
411.6 g/mol |
Nombre IUPAC |
2-(2,3-dihydro-1,3-benzothiazol-2-yl)-6-dodecyl-4-methylphenol |
InChI |
InChI=1S/C26H37NOS/c1-3-4-5-6-7-8-9-10-11-12-15-21-18-20(2)19-22(25(21)28)26-27-23-16-13-14-17-24(23)29-26/h13-14,16-19,26-28H,3-12,15H2,1-2H3 |
Clave InChI |
PACBIGNRUWABMA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC1=C(C(=CC(=C1)C)C2NC3=CC=CC=C3S2)O |
SMILES canónico |
CCCCCCCCCCCCC1=C(C(=CC(=C1)C)C2NC3=CC=CC=C3S2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















